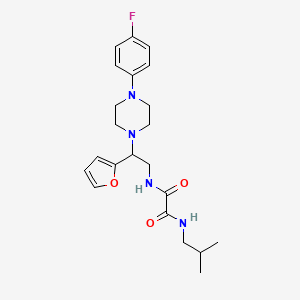
N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-isobutyloxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-isobutyloxalamide is a useful research compound. Its molecular formula is C22H29FN4O3 and its molecular weight is 416.497. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-isobutyloxalamide, commonly referred to as FPEPO, is a compound of significant interest in medicinal chemistry due to its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Piperazine Ring : Known for its central nervous system activity.
- Fluorophenyl Group : Influences electronic properties and biological interactions.
- Furan Ring : Adds to the compound's reactivity and potential biological activity.
- Oxalamide Functional Group : Associated with diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H25FN4O3 |
| Molecular Weight | 425.47 g/mol |
| CAS Number | 877632-15-0 |
FPEPO is hypothesized to exert its effects through multiple pathways:
- Tyrosinase Inhibition : Similar compounds have shown promise as competitive inhibitors of tyrosinase, an enzyme involved in melanin production. This activity could be beneficial in treating hyperpigmentation disorders .
- Neuropharmacological Effects : The piperazine moiety suggests potential for neuroprotective and analgesic effects, making it a candidate for further investigation in neurological disorders.
Tyrosinase Inhibition
Research has indicated that derivatives of piperazine, particularly those containing fluorophenyl substitutions, exhibit significant inhibitory activity against tyrosinase. For example, a related compound demonstrated an IC50 value of 0.18 μM, indicating high potency compared to standard inhibitors like kojic acid (IC50 = 17.76 μM) . This suggests that FPEPO could also possess strong tyrosinase inhibitory properties.
Neuroprotective Potential
Studies exploring the neuropharmacological effects of piperazine derivatives have highlighted their potential in treating conditions such as depression and anxiety. The structural characteristics of FPEPO may enhance its affinity for neurotransmitter receptors, leading to improved therapeutic outcomes.
Case Studies
- Antimelanogenic Effects : In vitro studies on B16F10 melanoma cells demonstrated that compounds similar to FPEPO can inhibit melanin synthesis without cytotoxicity, suggesting a favorable safety profile for cosmetic applications .
- CNS Activity : The neuropharmacological profile has been evaluated in animal models, showing promising results in reducing anxiety-like behaviors and enhancing cognitive functions.
Propiedades
IUPAC Name |
N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-(2-methylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN4O3/c1-16(2)14-24-21(28)22(29)25-15-19(20-4-3-13-30-20)27-11-9-26(10-12-27)18-7-5-17(23)6-8-18/h3-8,13,16,19H,9-12,14-15H2,1-2H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJZCKVKOGEJMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













